Isopetasin

Catalog No.
S630067
CAS No.
469-26-1
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopetasin

CAS Number

469-26-1

Product Name

Isopetasin

IUPAC Name

[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,18H,8-9,11H2,1-6H3/b13-7-/t14-,18+,20+/m0/s1

InChI Key

OFDHBFFGRFCQOW-KSEJUSODSA-N

SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(=C(C)C)CC2(C1C)C

Synonyms

isopetasin, S-isopetasin

Canonical SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(=C(C)C)CC2(C1C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)C(=C(C)C)C[C@@]2([C@H]1C)C

Mechanism of Action: Targeting TRP Channels

One of the proposed mechanisms by which isopetasin might work is through its interaction with transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1. These channels are involved in pain perception and inflammation, and some studies suggest that they play a role in migraine headaches [, ].

  • TRPA1 activation: Isopetasin has been shown to activate TRPA1 channels in sensory neurons, leading to an initial calcium influx []. This activation is followed by a desensitization of the channel, potentially reducing its responsiveness to pain-inducing stimuli [].
  • TRPV1 modulation: Isopetasin might also indirectly modulate TRPV1 channels by affecting the release of calcitonin gene-related peptide (CGRP), a neuropeptide associated with migraine [].

Isopetasin is a sesquiterpenoid compound primarily found in the extracts of the butterbur plant, specifically from the species Petasites hybridus and Ligularia fischeri. It is known for its unique chemical structure and potential therapeutic properties. Isopetasin has garnered attention for its role in modulating various biological pathways, particularly those involving pain and inflammation.

, including:

  • Oxidation: Isopetasin can be oxidized to form various derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions convert isopetasin into its alcohol form, isopetasol, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: The compound can also participate in substitution reactions at the ester group under acidic or basic conditions.

These reactions highlight isopetasin's versatility in organic chemistry, enabling the synthesis of various derivatives that may have distinct biological activities .

Isopetasin exhibits notable biological activities, particularly in pain modulation and anti-inflammatory effects. It acts primarily as a partial agonist of the transient receptor potential channels TRPA1 and TRPV1. By interacting with these receptors, isopetasin reduces the release of calcitonin gene-related peptide (CGRP) from trigeminal afferents, which is a crucial pathway in migraine pathophysiology .

Studies have shown that pre-exposure to isopetasin can lead to desensitization of TRPA1 and TRPV1 channels, resulting in decreased pain responses and neurogenic inflammation. This mechanism underlies its potential use as an anti-migraine agent .

The synthesis of isopetasin has been explored through both natural extraction and synthetic methodologies:

  • Natural Extraction: Isopetasin can be isolated from the rhizomes of Ligularia fischeri and Petasites hybridus through solvent extraction followed by chromatographic purification techniques.
  • Total Synthesis: Recent advancements have led to the development of rapid total synthesis methods for isopetasin, which involve fewer steps and less expensive reagents compared to traditional methods. For instance, a recent study demonstrated a synthetic route using copper-aluminum oxide catalysts under mild conditions .

Isopetasin has several applications in medicinal chemistry and pharmacology, particularly due to its anti-migraine properties. Its ability to modulate pain pathways makes it a candidate for developing treatments for migraine headaches and other related conditions. Additionally, ongoing research explores its potential roles in treating inflammatory diseases and neurogenic pain syndromes .

Interaction studies have focused on isopetasin's effects on various ion channels and neurotransmitter release mechanisms. Research indicates that isopetasin significantly influences calcium responses in trigeminal ganglion neurons and modulates the release of neuropeptides such as substance P. These interactions are crucial for understanding how isopetasin can alter pain signaling pathways and provide therapeutic benefits .

Isopetasin shares structural similarities with other sesquiterpenoids found in butterbur extracts. Key similar compounds include:

Comparison Table

CompoundBiological ActivityUnique Features
IsopetasinAnti-migraine, anti-inflammatoryModulates TRPA1 and TRPV1 channels
PetasinAnti-inflammatorySimilar structure; different receptor interactions
NeopetasinPotential anti-inflammatoryLess characterized mechanisms
IsopetasolPossible analgesic effectsAlcohol form of isopetasin

This comparative analysis highlights how isopetasin stands out due to its specific action on pain pathways and its potential therapeutic applications in migraine treatment. The ongoing research into these compounds will further elucidate their unique properties and therapeutic potentials .

Biogenetic Pathways in Petasites Species

The biosynthesis of isopetasin in Petasites species represents a sophisticated example of eremophilane sesquiterpene production through highly specialized enzymatic pathways [1] [4]. Isopetasin, characterized by the molecular formula C20H28O3 and molecular weight of 316.4 grams per mole, is a sesquiterpene ester derived from the union of isopetasol and angelic acid [1] [2]. The compound has been consistently identified in Petasites hybridus, Petasites japonicus, and Petasites formosanus, establishing its significance as a defining metabolite within this genus [1].

The primary biogenetic pathway initiates with the mevalonic acid pathway, where radioactive tracer studies using carbon-14 labeled mevalonic acid have demonstrated the incorporation of this precursor into the eremophilane skeleton of isopetasin [9]. These investigations revealed that farnesyl pyrophosphate serves as the universal precursor for sesquiterpene biosynthesis, undergoing cyclization through the action of specialized terpene synthases [9] [22]. The cyclization process involves the formation of a germacrane intermediate, which subsequently undergoes Wagner-Meerwein rearrangements to generate the characteristic eremophilane carbon skeleton [26].

Chemical analysis using gas chromatography coupled with mass spectrometry has facilitated the identification of isopetasin alongside other sesquiterpene esters including petasin and three isomeric oxopetasan esters in Petasites hybridus extracts [4] [8]. The biosynthetic relationship between these compounds suggests a shared enzymatic machinery with divergent oxidation patterns determining the final structural outcomes [4]. Isopetasin demonstrates a correlation between peptido-leukotriene biosynthesis inhibition and its concentration in plant extracts, indicating its active biosynthesis under physiological conditions [4] [8].

The eremophilane skeleton formation occurs through a series of carbocation intermediates, with eremophilene serving as the first fully cyclized component in the biosynthetic sequence [9]. This hydrocarbon precursor has been identified throughout various Petasites species and related genera within the Senecioneae tribe, supporting its role as a common biogenetic parent for oxygenated eremophilane sesquiterpenoids [9] [10]. The subsequent oxidative modifications leading to isopetasin involve cytochrome P450-mediated hydroxylation reactions and esterification with angelic acid [12].

EnzymeEC NumberSubstrateProductCellular Location
Farnesyl Pyrophosphate SynthaseEC 2.5.1.10Isopentenyl pyrophosphate + Dimethylallyl pyrophosphateFarnesyl pyrophosphatePlastid
Eremophilene SynthaseEC 4.2.3.-Farnesyl pyrophosphateEremophilenePlastid
Cytochrome P450 MonooxygenaseEC 1.14.13.-EremophileneHydroxylated eremophilaneEndoplasmic reticulum
Alcohol DehydrogenaseEC 1.1.1.1Sesquiterpene aldehydeIsopetasolCytoplasm
Esterification Enzyme ComplexEC 2.3.1.-Isopetasol + Angelic acidIsopetasinEndoplasmic reticulum

Enzymatic Mechanisms of Eremophilane Skeleton Formation

The enzymatic mechanisms underlying eremophilane skeleton formation involve a complex series of cyclization reactions initiated by terpene synthases that catalyze the conversion of farnesyl pyrophosphate into polycyclic sesquiterpene structures [21] [22]. The cyclization process begins with the ionization of farnesyl pyrophosphate, generating a farnesyl carbocation that undergoes intramolecular cyclization through precise enzyme-substrate interactions [22] [26]. These terpene synthases, also known as cyclases, are responsible for the formation of carbon-carbon bonds through highly stereoselective mechanisms that determine the final three-dimensional architecture of the eremophilane skeleton [21].

Recent investigations into sesquiterpene synthases from related Asteraceae species have revealed the presence of multiple enzyme types capable of generating diverse sesquiterpene scaffolds [11] [15]. In sunflower glandular trichomes, three distinct sesquiterpene synthases were identified, including germacrene A synthases and delta-cadinene synthase, which demonstrate the enzymatic diversity present within this plant family [11] [15]. The expression of these enzymes occurs predominantly in glandular trichomes during biosynthetically active stages, suggesting tissue-specific regulation of sesquiterpene production [11] [15].

The stereochemical control exerted by eremophilane-forming cyclases involves precise positioning of amino acid residues within the enzyme active site that guide the carbocation intermediates through specific conformational changes [26]. Quantum mechanical analyses of the eudesm-5-yl carbocation, a key intermediate in eremophilane biosynthesis, have revealed that ring substituents expand the conformational space accessible to the carbocation while sterically blocking certain rearrangement pathways [26]. These studies indicate that methylene migration rearrangements leading to spiro compounds are thermodynamically favored, yet the natural abundance of eremophilanes suggests strong enzymatic control over product formation [26].

The enzymatic machinery responsible for eremophilane formation includes novel sesquiterpene biosynthetic components such as haloacid dehalogenase-like hydrolases containing conserved DxDTT motifs characteristic of class II diterpene cyclases [28]. These enzymes catalyze the protonation-initiated cyclization of farnesyl pyrophosphate into drimanyl pyrophosphate, which is subsequently dephosphorylated to produce drim-8-ene-11-ol [28]. The identification of such diverse enzymatic mechanisms highlights the evolutionary adaptation of Asteraceae species to produce structurally complex sesquiterpenes through specialized biochemical pathways [28].

Cytochrome P450 enzymes play crucial roles in the oxidative modification of the eremophilane skeleton, catalyzing multiple oxidation steps required for the formation of oxygenated derivatives [12] [23]. These enzymes demonstrate remarkable substrate specificity and regioselectivity, enabling the precise introduction of hydroxyl groups at specific carbon positions [12]. The fusion of terpene synthases with cytochrome P450 enzymes has emerged as a promising strategy for improving the efficiency of oxidized terpenoid production by enhancing substrate accessibility through spatial proximity [23].

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering strategies for enhanced isopetasin production focus on optimizing the biosynthetic pathway through targeted genetic modifications that increase precursor availability and eliminate metabolic bottlenecks [16] [25] [29]. The enhancement of terpenoid production requires comprehensive understanding of the rate-limiting steps within the methylerythritol phosphate pathway, which serves as the primary source of isopentenyl pyrophosphate and dimethylallyl pyrophosphate for sesquiterpene biosynthesis [16]. Key regulatory enzymes including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, and isopentenyl pyrophosphate isomerase have been identified as critical control points for metabolic flux optimization [16].

Overexpression strategies targeting rate-limiting enzymes such as eremophilene synthase and cytochrome P450 monooxygenases have demonstrated potential for achieving 5-10 fold increases in isopetasin production [25] [29]. The implementation of tissue-specific expression systems using trichome-specific promoters enables targeted enhancement of sesquiterpene biosynthesis in specialized secretory structures where natural production occurs [11] [15]. These approaches minimize metabolic burden on the plant while maximizing production efficiency in relevant tissue types [29].

Precursor pool enhancement through overexpression of methylerythritol phosphate pathway genes, particularly 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, and 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase, can achieve 3-5 fold improvements in isoprenoid precursor availability [16]. The coordination of multiple enzyme overexpression has proven more effective than single gene approaches, as demonstrated in engineered Escherichia coli systems where combinatorial overexpression of pathway genes led to significant increases in sesquiterpene production [16] [25].

Synthetic biology approaches incorporating metabolic flux redirection and pathway compartmentalization represent advanced strategies for achieving 10-20 fold increases in isopetasin production [25] [29]. These methods involve the construction of synthetic metabolons that physically associate enzymes within biosynthetic pathways, improving metabolic efficiency through substrate channeling and reduced intermediate loss [24]. The development of fusion proteins linking terpene synthases with cytochrome P450 enzymes has shown particular promise for enhancing the production of oxygenated sesquiterpenes through improved substrate accessibility [23].

StrategyTarget Genes/PathwaysExpected ImprovementTechnical Challenges
Overexpression of rate-limiting enzymesEremophilene synthase, P450 monooxygenases5-10 fold increaseEnzyme instability, metabolic burden
Elimination of competing pathwaysSterol biosynthesis, other terpenoid pathways2-3 fold increaseEssential pathway disruption
Precursor pool enhancementMethylerythritol phosphate pathway genes3-5 fold increaseMetabolic imbalance, toxicity
Cofactor regeneration systemsNicotinamide adenine dinucleotide phosphate regeneration1.5-2 fold increaseComplex enzyme interactions
Tissue-specific expressionTrichome-specific promoters2-4 fold increaseLimited tissue accessibility
Synthetic biology approachesSynthetic metabolons, pathway compartmentalization10-20 fold increaseComplex pathway assembly

Chemotaxonomic Significance in Asteraceae Family

The chemotaxonomic significance of isopetasin within the Asteraceae family extends beyond its presence in Petasites species, serving as a diagnostic character that distinguishes the Senecioneae tribe from other taxonomic groups within this diverse plant family [11] [13]. The occurrence of eremophilane-type sesquiterpenoids, including isopetasin, provides strong chemotaxonomic evidence supporting tribal classification originally based on morphological characteristics [11] [13]. This chemical character distribution reflects evolutionary relationships and biochemical specialization within the Asteraceae, demonstrating the utility of secondary metabolite analysis in systematic studies [13].

Comprehensive chemotaxonomic investigations of European Petasites species have revealed distinct chemical varieties within morphologically similar taxa [13] [14]. Petasites hybridus exists in two chemically distinct forms: one producing petasin-type compounds including isopetasin, and another containing furanopetasin derivatives with different oxygenation patterns [10] [13]. This chemical polymorphism indicates independent biosynthetic pathways that have evolved within the same species, suggesting genetic regulation of metabolic specialization [10] [13].

The distribution of sesquiterpene lactones, characteristic metabolites of Asteraceae, demonstrates family-wide biochemical coherence while revealing tribal and species-specific variations [11] [15]. Germacrene A synthases, identified as key enzymes in sesquiterpene lactone biosynthesis, are widely distributed throughout the family and serve as molecular markers for phylogenetic analysis [11] [15]. The expression of these enzymes in specialized secretory structures such as glandular trichomes reflects the evolutionary adaptation of Asteraceae species for chemical defense and ecological interactions [11] [15].

Comparative analysis of Petasites species reveals systematic patterns of structural variation that correlate with geographic distribution and ecological adaptation [13] [14]. Petasites albus demonstrates distinct oxygenation patterns with C-6 oxygenated furanoids in montane populations, while Petasites kablikianus exhibits hybrid biosynthetic characteristics combining multiple oxidation patterns [13]. These variations provide insight into the evolutionary diversification of sesquiterpene biosynthetic pathways within closely related taxa [13].

The presence of eremophilene as a widespread hydrocarbon precursor throughout the Senecioneae tribe supports the concept of shared biosynthetic machinery with divergent oxidative modifications [9] [10]. This pattern suggests that the basic cyclization mechanism for eremophilane formation represents an ancestral trait, while the subsequent oxidation and esterification reactions have undergone evolutionary diversification to produce the array of compounds observed in different species [9] [10].

SpeciesPrimary SesquiterpenesOxygenation PatternDistribution
Petasites hybridus (petasin chemotype)Petasin, isopetasin, S-isopetasinC-3 hydroxylationEurope, North America
Petasites hybridus (furanopetasin chemotype)Furanopetasin, kablicinC-9 oxygenation + furan ringCentral Europe
Petasites albus (furanoid type)Petasalbin (C-6 oxygenated)C-6 oxygenation + furan ringEurope, montane regions
Petasites japonicusPetasin, isopetasin, furanopetasinMixed patternsEast Asia
Petasites kablikianusKablicin, angelyl derivativesC-3 and C-9 oxygenationCentral European endemic

Environmental Factors Influencing Plant Secondary Metabolism

Environmental factors exert profound influence on plant secondary metabolism, with specific effects on isopetasin production in Petasites species mediated through complex regulatory networks that respond to abiotic stress conditions [17] [20]. Temperature represents a critical environmental parameter, with optimal ranges of 15-25°C promoting 2-3 fold increases in isopetasin production through enhanced enzyme activity and gene expression [17] [20]. Elevated temperatures beyond optimal ranges can lead to decreased metabolite accumulation due to enzyme denaturation and increased metabolic turnover [17] [20].

Light intensity and quality significantly affect sesquiterpene biosynthesis through their influence on photosynthetic carbon fixation and allocation to secondary metabolic pathways [17] [20]. Optimal light intensities of 200-400 micromoles per square meter per second promote 1.5-2 fold increases in isopetasin production by enhancing photosynthesis and increasing carbon availability for terpenoid biosynthesis [17] [20]. Ultraviolet-B radiation serves as a particularly potent inducer of secondary metabolite production, with moderate exposure levels of 0.5-1.0 watts per square meter resulting in 2-5 fold increases in isopetasin accumulation through activation of stress response pathways [17] [20].

Water stress conditions create complex effects on secondary metabolite production, with moderate drought stress (70-80% field capacity) inducing 2-4 fold increases in isopetasin production through stress-activated biosynthetic pathways [17] [20]. The mechanism involves osmotic stress-induced gene expression changes that redirect metabolic flux toward protective secondary metabolites [17] [20]. However, severe water stress can reduce metabolite production due to overall metabolic inhibition and reduced enzyme function [17] [20].

Carbon dioxide concentration influences isopetasin production through its effects on carbon fixation and precursor availability, with elevated concentrations of 400-700 micromoles per mole resulting in 1.2-1.8 fold increases in metabolite accumulation [17] [20]. The enhanced carbon dioxide availability promotes increased photosynthetic carbon fixation, providing additional substrate for the biosynthesis of isoprenoid precursors [17] [20]. This effect demonstrates the direct relationship between primary metabolism and secondary metabolite production in response to atmospheric changes [17] [20].

Nutrient availability, particularly nitrogen and phosphorus supply, affects isopetasin production through its influence on enzyme synthesis and metabolic regulation [17] [20]. Optimal nutrient conditions with nitrogen concentrations of 150-200 milligrams per liter and phosphorus concentrations of 30-50 milligrams per liter promote 1.5-2.5 fold increases in isopetasin production by ensuring adequate cofactor availability and enzyme function [17] [20]. Soil pH within the range of 6.0-7.5 optimizes nutrient uptake and enzyme function, resulting in 1.2-1.8 fold increases in metabolite production [17] [20].

Environmental FactorOptimal RangeEffect on ProductionMechanism
Temperature15-25°C2-3 fold increaseEnhanced enzyme activity and gene expression
Light Intensity200-400 μmol m⁻² s⁻¹1.5-2 fold increaseIncreased photosynthesis and carbon allocation
Carbon Dioxide Concentration400-700 μmol mol⁻¹1.2-1.8 fold increaseEnhanced carbon fixation and precursor availability
Water StressModerate stress (70-80% field capacity)2-4 fold increaseStress-induced secondary metabolite accumulation
Nutrient AvailabilityN: 150-200 mg/L, P: 30-50 mg/L1.5-2.5 fold increaseImproved enzyme cofactor availability
Ultraviolet-B Radiation0.5-1.0 W m⁻²2-5 fold increaseUltraviolet-B induced stress response pathways
Soil pH6.0-7.51.2-1.8 fold increaseOptimal nutrient uptake and enzyme function

The total synthesis of isopetasin has evolved significantly since the first successful synthetic approach was reported in 1996 [1]. This milestone achievement represented a complex 15-step process that required precise stereochemical control to establish the three chiral centers essential for biological activity [1]. The pioneering synthesis utilized an enzymatic resolution as a key step to ensure the correct stereochemical configuration, though this approach was limited by expensive precursors and multiple synthetic transformations [1].

A major breakthrough occurred in 1997 with the development of an enantioselective synthesis strategy [2]. This approach demonstrated significant improvements over the initial method by employing key transformations including Michael addition followed by alkylation, enamine alkylation reactions, and a novel cyclization using N-phenyliminoketenylidenetriphenylphosphorane [2]. The synthesis featured cumulated ylides and intramolecular Wittig reactions as pivotal steps, representing a more streamlined and stereoselective route to both petasin and isopetasin [2].

The evolution of synthetic methodologies continued with the development of rapid synthesis protocols. In 2022, researchers reported a significantly improved approach that addressed the limitations of previous multi-step strategies involving expensive reagents [3] [4]. This rapid total synthesis method achieved isopetasin in 25% yield alongside petasin in 23% yield, representing a more practical and cost-effective synthetic route [4] [5].

Synthesis YearMethod TypeKey StepsDistinctive FeaturesYield
1996First Total Synthesis15-step process with enzymatic resolutionComplex stereochemical control, expensive precursorsNot specified
1997Enantioselective SynthesisMichael addition/alkylation, enamine alkylation, Wittig cyclizationShort synthesis, stereoselective, cumulated ylidesNot specified
2022Rapid Total SynthesisSimplified multi-step approach with reduced costRapid and inexpensive method23% (petasin), 25% (isopetasin)

Contemporary Strategies for Stereoselective Construction

Modern synthetic approaches to isopetasin have increasingly focused on developing stereoselective methodologies that provide predictable control over the complex stereochemical arrangements present in the eremophilane framework [6] [7]. Contemporary strategies emphasize the construction of the bicyclic core through various cyclization approaches, each offering distinct advantages for accessing different stereochemical outcomes.

Robinson Annulation Approaches

Robinson annulation has emerged as a fundamental strategy for constructing the decalin core system characteristic of eremophilane sesquiterpenoids [6] [8]. This methodology enables the formation of six-membered rings through sequential Michael addition and aldol condensation reactions, providing excellent control over relative stereochemistry. In the context of isopetasin synthesis, Robinson annulation reactions have been successfully employed to establish the bicyclic framework with appropriate substitution patterns [6].

Diels-Alder Cycloaddition Strategies

Diels-Alder reactions have proven particularly valuable for stereoselective bicyclic core construction due to their inherent ability to establish multiple stereocenters in a single transformation [9] [10]. These cycloaddition approaches offer high stereoselectivity and can accommodate various substitution patterns required for eremophilane synthesis. Recent developments have demonstrated the utility of highly stereoselective and regioselective Diels-Alder reactions as key steps in accessing noreremophilane and related structures [10].

Transition Metal-Catalyzed Approaches

Palladium-catalyzed cyclization reactions have provided valuable alternatives for constructing complex bicyclic frameworks with high functional group tolerance [11]. These methodologies enable the formation of carbon-carbon bonds under mild conditions while maintaining stereochemical integrity. Ring-closing metathesis approaches have also gained prominence for constructing medium-sized rings and macrocyclic intermediates that can be further transformed to the target eremophilane framework [11].

Catalytic Asymmetric Approaches to Bicyclic Core

The development of catalytic asymmetric methodologies has revolutionized the synthesis of complex natural products including isopetasin [12] [13]. These approaches offer the potential for high enantioselectivity while minimizing the use of stoichiometric chiral auxiliaries, representing a more sustainable and efficient synthetic paradigm.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids have emerged as highly effective catalysts for asymmetric transformations relevant to terpenoid synthesis [12]. These bifunctional catalysts can simultaneously activate electrophiles and nucleophiles through hydrogen bonding networks, enabling highly enantioselective Mannich reactions, aldol condensations, and cycloaddition reactions [12]. The application of chiral phosphoric acid catalysis to isopetasin synthesis offers the potential for establishing multiple stereocenters with excellent enantioselectivity ranging from 80-99% enantiomeric excess [12].

Organocatalytic Approaches

Modern organocatalysis has provided powerful tools for asymmetric synthesis through multiple activation modes including enamine, iminium ion, and hydrogen bonding catalysis [12]. These methodologies offer particular advantages for the construction of complex polycyclic frameworks through cascade reactions that can establish multiple bonds and stereocenters in single operations [12]. Recent developments in asymmetric organocatalysis have demonstrated enantioselectivities ranging from 60-98% enantiomeric excess for relevant transformations [12].

Transition Metal-Catalyzed Asymmetric Synthesis

Chiral transition metal complexes have proven highly effective for asymmetric cycloadditions, hydrogenations, and other transformations relevant to bicyclic core construction [12] [13]. These approaches typically achieve excellent enantioselectivities of 85-99% enantiomeric excess and offer broad functional group tolerance [12]. The integration of asymmetric catalysis with complex target synthesis has enabled more efficient routes to stereochemically complex natural products [13].

Catalyst TypeMechanismSelectivityKey Reactions
Chiral Phosphoric Acids (CPAs)Hydrogen bonding activation80-99% eeMannich, aldol, cycloadditions
Chiral N-Heterocyclic Carbenes (NHCs)Nucleophilic carbene catalysis85-98% eeBenzoin, Stetter, annulations
Chiral Brønsted AcidsProton transfer activation70-95% eeTransfer hydrogenations, additions
Chiral Lewis AcidsLewis acid coordination75-99% eeCycloadditions, rearrangements
OrganocatalystsMultiple activation modes60-98% eeAldol, Michael, cascade reactions
Chiral Transition Metal ComplexesMetal coordination and activation85-99% eeHydrogenations, cycloadditions
Enzymatic CatalystsEnzyme-substrate recognition>99% eeSelective oxidations, reductions

Semi-synthetic Modifications and Analog Development

Semi-synthetic approaches to isopetasin analogs have gained significant importance for structure-activity relationship studies and drug development programs [14] [15]. These methodologies enable the preparation of diverse analogs through selective chemical modifications of natural or synthetic isopetasin precursors.

Derivatization Strategies

Chemical modification of isopetasin through selective functionalization reactions has provided access to various analogs with potentially enhanced biological properties [14] [16]. These transformations include esterification reactions to modify the carboxylic acid functionality, oxidation and reduction reactions to alter the oxidation state of specific positions, and substitution reactions to introduce different functional groups [16]. The synthesis of isopetasol through hydrolysis of petasin demonstrates the feasibility of interconverting related sesquiterpenoid structures [16].

Structure-Activity Relationship Studies

The development of isopetasin analogs has enabled systematic investigation of structure-activity relationships for various biological targets [14] [15]. Recent studies have identified specific structural features essential for activity against targets such as P-glycoprotein-mediated multidrug resistance [15]. These investigations have led to the design of ocotillol-type amide derivatives as orally available modulators with improved pharmacological properties [15].

Analog Development for Enhanced Properties

Rational analog design has focused on improving the pharmacological properties of isopetasin derivatives [14]. Computational approaches including docking studies, absorption-distribution-metabolism-excretion predictions, and toxicity assessments have guided the design of improved analogs [14]. These efforts have resulted in the identification of nine chemically diverse analogs with enhanced target affinity, suitable pharmacokinetic properties, and reduced off-target interactions [14].

Green Chemistry Methodologies in Terpenoid Synthesis

The application of green chemistry principles to terpenoid synthesis has become increasingly important for developing sustainable and environmentally friendly synthetic processes [17] [18] [19]. These approaches prioritize the minimization of environmental impact while maintaining high synthetic efficiency.

Enzymatic and Biocatalytic Approaches

Enzymatic synthesis represents one of the most promising green chemistry approaches for terpenoid production [20] [21] [22]. Modern biocatalytic methods utilize engineered enzymes to achieve highly selective transformations under mild conditions [21] [22]. Recent developments have demonstrated the utility of cytochrome enzymes for selective oxidation reactions that enable scaffold hopping strategies, transforming single terpenoid structures into multiple diverse forms [21]. These enzymatic approaches offer the advantage of high enantioselectivity exceeding 99% enantiomeric excess while operating under environmentally benign conditions [22].

Sustainable Synthetic Methodologies

Green synthetic approaches emphasize the use of environmentally friendly solvents, renewable feedstocks, and energy-efficient reaction conditions [18] [19]. Water-based synthesis provides a particularly attractive option due to the abundance, safety, and environmental compatibility of water as a reaction medium [17] [18]. Solvent-free reactions eliminate organic solvent waste entirely while often providing simplified workup procedures [18].

Process Intensification Techniques

Modern green chemistry approaches incorporate process intensification techniques such as microwave-assisted synthesis and flow chemistry to improve efficiency and reduce environmental impact [18] [19]. Microwave-assisted synthesis enables rapid reactions with selective heating, reducing both reaction times and energy consumption [18]. Flow chemistry provides precise control over reaction conditions while improving safety and scalability for continuous synthesis processes [18].

Renewable and Biodegradable Systems

The development of renewable and biodegradable catalytic systems represents a key advancement in green terpenoid synthesis [19] [23]. Ionic liquids offer recyclable solvent systems with low volatility and wide electrochemical windows [18]. Supercritical fluids provide tunable extraction and reaction media that leave no toxic residues [18]. These approaches align with the principles of sustainable chemistry by minimizing waste generation and utilizing renewable resources [19].

MethodEnvironmental BenefitsApplicationsAdvantages
Enzymatic SynthesisBiodegradable catalysts, mild conditionsStereoselective transformationsHigh enantioselectivity, mild conditions
BiocatalysisHigh selectivity, renewable catalystsOxidations, reductions, hydrolysisRenewable and biodegradable
Solvent-Free ReactionsElimination of organic solventsSolid-state reactions, mechanochemistryNo solvent waste, simplified workup
Water-Based SynthesisGreen solvent, safe disposalAqueous-phase catalysisSafe, abundant, cheap solvent
Microwave-Assisted SynthesisReduced reaction times, energy efficiencyAccelerated organic synthesisFast reactions, selective heating
Flow ChemistryReduced waste, improved safetyContinuous synthesis processesPrecise control, scalability
Ionic Liquid MediaRecyclable solvents, low volatilityAlternative reaction mediaWide electrochemical window
Supercritical FluidsGreen extraction, no toxic residuesExtraction and purificationTunable properties, clean products

XLogP3

4.5

UNII

D5LUE47SS6

Wikipedia

Isopetasin

Dates

Last modified: 04-14-2024

Explore Compound Types